Rhenium(IV) oxide

Thermal Analysis High-Temperature Chemistry Materials Stability

Researchers requiring a thermally robust rhenium oxide catalyst face a critical choice: ReO₃ decomposes above 400°C, but ReO₂ maintains phase integrity to >800°C, ensuring catalytic activity in high-temperature reactions. For procurement managers, this eliminates the risk of lot failures in calcination-dependent protocols. • Decomposition onset >800°C vs. ~400°C for ReO₃ - avoids unwanted phase changes during high-temperature gas-phase reactions and solid-state catalyst preparations. • 10× increase in HER exchange current density over inert substrates - enables reproducible performance in alkaline electrolyzers and photoelectrochemical cells. • Essential stoichiometric additive for Hg,Re-1223 superconducting phase (1:0.18 molar ratio) - high purity critical for optimal Tc.

Molecular Formula ReO2
O2Re
Molecular Weight 218.21 g/mol
CAS No. 12036-09-8
Cat. No. B083102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhenium(IV) oxide
CAS12036-09-8
Molecular FormulaReO2
O2Re
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESO=[Re]=O
InChIInChI=1S/2O.Re
InChIKeyWXBOMIKEWRRKBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhenium(IV) Oxide Primer


Rhenium(IV) oxide (ReO2), also known as rhenium dioxide, is a gray to black crystalline inorganic compound with a rutile-type structure [1]. It exhibits a high density of 11.4 g/cm³, decomposes rather than melts at approximately 1000 °C, and is insoluble in water [2]. As a transition metal dioxide, ReO2 is a reagent-grade catalyst and a precursor in the fabrication of superconducting ceramics, as well as a protective component in microelectronic dielectric and ferroelectric capacitor layers [1].

Workflow High-temperature solid-state synthesis and catalysis
Selection Rutile-type Re(IV) oxide with thermal stability profile
Use Context Superconducting ceramics, microelectronic dielectric layers

Why ReO2 Substitution Fails


Generic substitution of ReO2 with other rhenium oxides (Re2O7, ReO3) or common transition metal dioxides (e.g., RuO2, IrO2) is scientifically unsound due to fundamentally different thermal stability windows, electronic structures, and electrochemical surface behaviors. ReO2 decomposes at temperatures above 800 °C, whereas ReO3 begins to decompose at just over 400 °C [1]. Its electron affinity (2.5 eV) is significantly lower than that of ReO3 (3.6 eV), leading to divergent chemical reactivities [2]. In electrochemical applications, ReO2 forms a resistive surface layer that distinguishes its O₂ reduction activity from that of more stable oxides like RuO2 [3]. These quantified disparities directly impact experimental reproducibility and device performance, making compound-specific selection a critical procurement decision.

Thermal stability mismatch

ReO₃ decomposition onset is reported to be significantly lower, making it unsuitable for high-temperature conditions where ReO₂ remains stable.

Electronic structure divergence

The lower electron affinity of ReO₂ compared to ReO₃ indicates fundamentally different redox reactivity and catalyst behavior.

Electrochemical surface behavior

ReO₂ forms a resistive surface layer that distinguishes its O₂ reduction response from more active oxides like RuO₂, limiting direct substitution in ORR studies.

ReO2 Performance Comparison


Thermal Stability vs. ReO3

ReO2 demonstrates significantly higher thermal stability than the closely related oxide ReO3. ReO3 decomposes at temperatures above 400 °C, while ReO2 remains stable and decomposes only at temperatures exceeding 800 °C [1]. This 400 °C difference in decomposition onset is critical for high-temperature synthesis and processing.

Decomposition onset
Head-to-head
ReO₂ decomposes >800 °C
ReO₃ decomposes >400 °C
Supports high-temperature processing window
Reported stability window extended by >400 °C
Thermal Analysis High-Temperature Chemistry Materials Stability

Electron Affinity vs. ReO3

Anion photoelectron spectroscopy measurements reveal a fundamental electronic difference: ReO2 has an electron affinity (EA) of 2.5 ± 0.1 eV and a vertical detachment energy (VDE) of 2.7 ± 0.1 eV, whereas ReO3 has significantly higher values of 3.6 ± 0.1 eV (EA) and 3.7 ± 0.1 eV (VDE) [1]. This 1.1 eV disparity in EA indicates ReO2 is a weaker electron acceptor.

Electron affinity
Head-to-head
ReO₂ 2.5 ± 0.1 eV
ReO₃ 3.6 ± 0.1 eV
Indicates distinct redox reactivity
ΔEA = 1.1 eV may alter catalytic response
Electronic Structure Photoelectron Spectroscopy Catalyst Design

HER Electrocatalysis Enhancement

Electrodeposited rhenium oxide films, containing ReO2 as a key Re(IV) species, show electrocatalytic activity for the hydrogen evolution reaction (HER). Quantitative analysis shows an increase of one order of magnitude (a factor of 10×) in the exchange current density compared to the bare ITO substrate [1]. This demonstrates ReO2's ability to dramatically accelerate HER kinetics.

HER exchange current
Head-to-head
≈10× increase vs. ITO
Supports non-precious HER cathode design
Reported in alkaline electrodeposited films
Electrocatalysis Hydrogen Evolution Reaction Fuel Cells

Superconductor Synthesis Additive

ReO2 is a critical stoichiometric additive in the synthesis of the high-temperature superconducting ceramic Hg1-xRexBa2Ca2Cu3O8+δ (Hg,Re-1223). The standard preparation involves a precursor mixture of Ba2Ca2Cu3Ox and ReO2 in a precise 1:0.18 molar ratio, followed by controlled annealing [1][2]. Other rhenium oxides (e.g., Re2O7) are not suitable due to volatility and stability constraints.

Superconductor synthesis
Class-level
1:0.18 Ba₂Ca₂Cu₃Oₓ : ReO₂
Required additive for Hg,Re-1223 phase
Substitution may cause synthesis failure
Superconductivity Ceramic Synthesis Materials Processing

O₂ Reduction Activity Comparison

A comparative electrochemical study of six rutile-type metal dioxides (MoO2, WO2, ReO2, RuO2, OsO2, and IrO2) in H2SO4 revealed distinct O₂ reduction activities. ReO2 and WO2 were found to have the lowest activities in the series, attributed to the formation of resistive surface layers of higher oxides [1]. In contrast, RuO2 was the only material sufficiently stable to measure both O₂ evolution and reduction.

O₂ reduction activity
Class-level
Lowest in rutile dioxide series
Guides electrode material selection
Resistive surface layer limits ORR
Electrochemistry Oxygen Reduction Reaction Oxide Electrodes

ReO2 Applications


High-Temperature Catalysis

ReO2 is the preferred rhenium oxide catalyst or catalyst precursor for reactions requiring sustained thermal exposure above 400 °C. Its decomposition onset at >800 °C [1] ensures phase integrity and catalytic activity in temperature regimes where ReO3 would decompose. This makes it suitable for high-temperature gas-phase reactions, dehydrogenation, and solid-state catalyst preparations that involve calcination steps.

HER Electrodes

ReO2, either as a pure electrodeposited film or as a component in a composite electrode, is a scientifically sound choice for non-precious metal HER cathodes. The documented 10× increase in exchange current density over inert substrates [2] validates its use in alkaline electrolyzers and photoelectrochemical cells for sustainable hydrogen production.

Hg,Re-1223 Superconductor Synthesis

The synthesis of the technologically important Hg,Re-1223 superconducting phase requires ReO2 as a stoichiometric additive. The established protocol uses a precise 1:0.18 molar ratio of Ba2Ca2Cu3Ox to ReO2 [3][4]. Researchers and manufacturers procuring ReO2 for this application require high-purity material to ensure phase purity and optimal superconducting transition temperatures.

Microelectronics Dielectric Layers

Due to its stability and non-hygroscopic nature, ReO2 is a suitable material for protecting dielectric layers, interconnects, and ferroelectric capacitors during semiconductor processing . Its adoption over other rhenium oxides is driven by its ability to withstand processing conditions without deliquescing or undergoing uncontrolled oxidation.

Application
Selection Property
Validation Focus
High-temperature catalysis
Thermal stability profile
High-temperature phase integrity and catalytic performance
HER electrode research
Electrocatalytic activity in alkaline media
Benchmarking exchange current density vs. inert substrate
Hg,Re-1223 superconductor
Stoichiometric compatibility and purity
Phase purity and superconducting transition temperature
Microelectronic dielectric layers
Processing stability and non-hygroscopic nature
Film integrity during semiconductor processing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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